Furanoeudesma 1,3-diene

Description

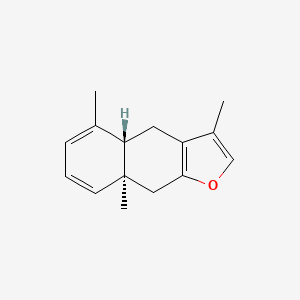

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSAHAHDEVYCOC-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Furanoeudesma 1,3-diene natural source and distribution

An In-Depth Technical Guide to Furanoeudesma-1,3-diene: Natural Sources, Distribution, and Scientific Significance

Introduction

Furanoeudesma-1,3-diene is a naturally occurring bioactive compound classified as a furanosesquiterpenoid.[1][2] This molecule is a principal constituent of myrrh, the aromatic oleo-gum-resin derived from trees of the Commiphora genus, and is a significant contributor to myrrh's characteristic fragrance and historical therapeutic properties.[2][3] First scientifically characterized in 1983 as a major aroma component of myrrh essential oil, subsequent research has illuminated its pharmacological importance, most notably its potent analgesic effects.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Furanoeudesma-1,3-diene, focusing on its botanical origins, geographical distribution, chemotaxonomic relevance, and the methodologies for its extraction and characterization. Furthermore, it delves into its established biological activities and mechanism of action, offering a foundation for future research and development.

Part 1: Natural Provenance and Distribution

Primary Botanical Sources

The primary natural source of Furanoeudesma-1,3-diene is the oleo-gum resin of trees belonging to the Commiphora genus (family Burseraceae).[1][5] The most significant producer is Commiphora myrrha (synonym Commiphora molmol), the source of true myrrh.[1][2][6][7] This resin is a complex mixture of water-soluble gum, alcohol-soluble resins, and a volatile essential oil, wherein Furanoeudesma-1,3-diene is a key component.[3]

Other species within the genus also produce this compound, though often in varying concentrations. For instance, Commiphora holtziana found in Kenya contains a notable amount (23.9% of its essential oil), while other Kenyan species like Commiphora kataf may lack detectable levels.[8]

Geographical Distribution

The geographical distribution of Furanoeudesma-1,3-diene is directly linked to the native habitats of the source plants. Commiphora species are predominantly found in the arid and subtropical regions of northeastern Africa and the Arabian Peninsula.[2][5][7] Key regions for the harvesting of high-quality myrrh resin rich in this compound include Somalia, Ethiopia, Djibouti, northeast Kenya, Oman, and Yemen.[4][8] This distribution has shaped the historical trade routes and traditional uses of myrrh for millennia.[8]

Chemotaxonomic Significance

The chemical profile of Commiphora resins, particularly the relative concentrations of furanosesquiterpenoids like Furanoeudesma-1,3-diene, serves as a valuable chemotaxonomic marker.[1] Analyzing the presence and abundance of this and related compounds can help differentiate between various Commiphora species.[1] This is critically important for the authentication and quality control of myrrh resin intended for medicinal or commercial use, ensuring consistency and efficacy.[1]

Part 2: Chemical Profile and Biosynthesis

Chemical Classification and Co-occurring Compounds

Furanoeudesma-1,3-diene is structurally classified as a sesquiterpenoid (a 15-carbon terpene) built upon a bicyclic eudesmane framework that is fused to a furan ring.[1] It rarely occurs in isolation. The essential oil of C. myrrha is a complex matrix containing several structurally related furanosesquiterpenoids that contribute to its overall bioactivity and aroma.

Table 1: Major Sesquiterpenoids in Commiphora myrrha Essential Oil

| Compound Name | Chemical Class | Typical Concentration Range (%) | Key Properties |

| Furanoeudesma-1,3-diene | Furanosesquiterpenoid | 25 - 35%[9][10] | Major component, potent analgesic.[1][4] |

| Curzerene | Furanosesquiterpenoid | 8 - 10%[9][10] | Structurally similar, contributes to analgesic effects.[2] |

| Lindestrene | Furanosesquiterpenoid | ~13%[8][10] | Contributes to analgesic properties.[2][5] |

| β-elemene | Sesquiterpene | ~3%[9] | Highlights chemical diversity within the resin.[2] |

| Furanodienone | Furanosesquiterpenoid | Variable | Anti-inflammatory and antimicrobial activities.[2] |

Note: Concentrations can vary significantly based on geographical origin, harvest time, and extraction method.

Biosynthetic Pathway

The biosynthesis of furanosesquiterpenoids like Furanoeudesma-1,3-diene follows the well-established terpenoid pathway. The process is initiated from the precursor Farnesyl pyrophosphate (FPP) and involves several key enzymatic steps catalyzed by sesquiterpene synthases.

-

Initiation: The pathway begins with the ionization of FPP.

-

Cyclization: The FPP molecule undergoes a magnesium-dependent cyclization to form a macrocyclic intermediate, typically germacrene D.[2]

-

Skeletal Rearrangement: The germacrene intermediate is then enzymatically converted into the specific eudesmane bicyclic skeleton.

-

Furan Ring Formation: Subsequent oxidation and cyclization steps lead to the formation of the characteristic furan ring, yielding the final Furanoeudesma-1,3-diene structure.

Part 3: Experimental Methodologies

Extraction Protocols

The primary challenge in isolating Furanoeudesma-1,3-diene is the efficient separation of this lipophilic, volatile compound from the complex oleo-gum-resin matrix.[1]

This method is favored for its ability to extract volatile compounds at low temperatures, preserving their chemical integrity.[2]

Objective: To obtain a volatile extract enriched in furanosesquiterpenoids using supercritical CO₂.

Methodology:

-

Preparation: Grind raw Commiphora myrrha resin to a fine powder (particle size 250–850 μm) to maximize surface area.[9]

-

Loading: Load the powdered resin into the extraction vessel of an SFE system.

-

Extraction:

-

Collection: Depressurize the CO₂ in a collection vessel. The rapid drop in pressure causes the CO₂ to return to a gaseous state, precipitating the extracted oil, which is devoid of non-volatile components like gums and waxes.[10]

-

Analysis: The resulting essential oil can be directly analyzed via GC-MS.

A traditional and widely used method for obtaining essential oils from plant material.

Objective: To isolate the volatile fraction of myrrh resin via steam distillation.

Methodology:

-

Preparation: Place the oleo-gum resin in a distillation flask with water.

-

Distillation: Heat the flask to boil the water. The resulting steam passes through the resin, volatilizing the essential oil components, including Furanoeudesma-1,3-diene.

-

Condensation: Pass the steam-oil mixture through a condenser to cool it back into a liquid.

-

Separation: Collect the liquid in a separation funnel. Due to their immiscibility, the essential oil will separate from the water and can be collected.

Purification and Characterization

Following initial extraction, further purification is often required to isolate the pure compound.

Purification:

-

Column Chromatography: The crude extract is passed through a silica gel column.[1] A solvent gradient (e.g., hexane to ethyl acetate) is used to elute fractions with increasing polarity, allowing for the separation of Furanoeudesma-1,3-diene from other terpenoids.

Characterization and Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile components in the essential oil.[10]

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the compound in extracts.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structural elucidation of the isolated compound.[11]

Part 4: Biological Activity and Mechanism of Action

The most extensively documented biological activity of Furanoeudesma-1,3-diene is its analgesic (pain-relieving) effect, which provides a scientific basis for the historical use of myrrh in pain management.[1][4]

Analgesic Activity

Studies have demonstrated that Furanoeudesma-1,3-diene exhibits significant analgesic properties.[6] A pivotal 1996 study by Dolara et al. showed that the compound, when administered to mice, produced a potent analgesic effect comparable to morphine in certain assays.[4]

Mechanism of Action

The analgesic effect is attributed to the interaction of Furanoeudesma-1,3-diene with the central nervous system's opioid receptors.[1][4]

-

Opioid Receptor Binding: The compound has been shown to displace specific ligands from opioid receptors in brain membrane preparations, indicating direct binding.[4][6]

-

Naloxone Reversal: Crucially, the analgesic effects of Furanoeudesma-1,3-diene are completely reversed by naloxone, a classic opioid receptor antagonist.[4][6] This finding strongly supports the claim that its mechanism of action is mediated through these receptors.

Other Reported Activities

Beyond analgesia, preliminary research has suggested other potential therapeutic properties, including:

-

Antiviral Activity: Investigated for activity against influenza A virus.[1][9]

-

Anti-inflammatory Effects: Has been explored as part of the broader anti-inflammatory profile of myrrh extracts.[1][2]

Conclusion

Furanoeudesma-1,3-diene stands out as a pharmacologically significant furanosesquiterpenoid, central to the chemical identity and therapeutic value of Commiphora myrrha. Its well-defined natural distribution in specific global regions makes sustainable sourcing and quality control paramount. The scientific validation of its analgesic properties, mediated through opioid receptor interaction, bridges the gap between ancient traditional medicine and modern pharmacology. Detailed protocols for its extraction and analysis enable consistent and reproducible research, paving the way for further investigation into its therapeutic potential and the development of new natural product-derived analgesics.

References

-

Dolara, P., et al. (1996). Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. Phytotherapy Research. Retrieved from [Link]

-

Le, T. B., et al. (2020). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules. Retrieved from [Link]

-

Hanuš, L. O., et al. (2005). Myrrh--Commiphora chemistry. Acta Universitatis Palackianae Olomucensis, Facultas Medica. Retrieved from [Link]

-

American Chemical Society. (2023). Furanoeudesma-1,3-diene. Retrieved from [Link]

-

Gertsch, J., et al. (2017). A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. Planta Medica. Retrieved from [Link]

-

Olubunmi, A. J., et al. (2022). Commiphora myrrh: a phytochemical and pharmacological update. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and characterization of several aromatic sesquiterpenes from Commiphora myrrha | Request PDF. Retrieved from [Link]

-

Marongiu, B., et al. (2005). Chemical Composition of the Essential Oil and Supercritical CO2 Extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. Journal of Essential Oil Research. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4 [evitachem.com]

- 3. scispace.com [scispace.com]

- 4. acs.org [acs.org]

- 5. A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Commiphora myrrh: a phytochemical and pharmacological update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Furanoeudesma 1,3-diene | 87605-93-4 [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Isolation of Furanoeudesma-1,3-diene from Commiphora myrrha

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, in-depth exploration of the methodologies for the successful isolation of Furanoeudesma-1,3-diene from the oleo-gum resin of Commiphora myrrha. The protocols and explanations are designed to offer a blend of theoretical understanding and practical application, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Imperative for Isolating Furanoeudesma-1,3-diene

Commiphora myrrha, commonly known as myrrh, has a long and storied history in traditional medicine. Its therapeutic properties are largely attributed to a complex mixture of bioactive compounds, with sesquiterpenoids being of particular interest. Among these, Furanoeudesma-1,3-diene has emerged as a molecule of significant pharmacological potential, exhibiting promising analgesic, anti-inflammatory, and cytotoxic activities. The isolation of this specific compound in a pure form is a critical prerequisite for rigorous pharmacological evaluation, mechanism of action studies, and potential development into a therapeutic agent. This guide will navigate the intricate process of isolating Furanoeudesma-1,3-diene, from the initial extraction to final purification and characterization.

Sourcing and Pre-analytical Processing of Commiphora myrrha

The quality of the starting material is a pivotal determinant of the success and yield of the isolation process.

-

Procurement of Raw Material: It is imperative to source high-quality, authenticated Commiphora myrrha oleo-gum resin from reputable suppliers who can provide information on the geographical origin and species verification. The chemical composition of the resin can vary significantly based on these factors.

-

Mechanical Processing: To maximize the efficiency of the extraction, the raw resin should be cryo-milled into a fine powder. This process, which involves grinding the resin at cryogenic temperatures (e.g., with liquid nitrogen), prevents the loss of volatile components and increases the surface area for solvent penetration.

Extraction of the Essential Oil: A Comparative Analysis of Methodologies

The initial step in the isolation workflow is the extraction of the essential oil, which contains Furanoeudesma-1,3-diene, from the myrrh resin. The choice of extraction method has a profound impact on the yield and chemical profile of the resulting oil.

Hydrodistillation

This is a classical and widely employed technique for the extraction of volatile compounds from plant materials.

Protocol:

-

In a round-bottom flask, combine 100 g of powdered myrrh resin with 1 L of deionized water.

-

Assemble a Clevenger-type apparatus with the flask.

-

Gently heat the mixture to boiling and maintain a steady reflux for a minimum of 3 hours.

-

The essential oil will separate from the aqueous phase and collect in the calibrated arm of the Clevenger apparatus.

-

Carefully collect the oil and dry it over anhydrous sodium sulfate to remove any residual water.

Scientific Rationale: Hydrodistillation leverages the principle of steam distillation, where the steam carries the volatile oils from the plant matrix. While effective, the application of heat can potentially lead to the thermal degradation of some sensitive compounds.

Supercritical Fluid Extraction (SFE)

A modern, "green" extraction technique that utilizes supercritical CO₂ as a solvent, offering high selectivity and preserving the integrity of the extracted compounds.

Protocol:

-

Pack 50 g of powdered myrrh resin into the extraction vessel of a supercritical fluid extractor.

-

Optimize the extraction parameters, with typical ranges being a pressure of 100-150 bar and a temperature of 40-60 °C.

-

Initiate the flow of supercritical CO₂ through the vessel.

-

The extract is collected in a separator vessel upon depressurization, which causes the CO₂ to return to its gaseous state, leaving behind the essential oil.

Scientific Rationale: SFE operates at lower temperatures compared to hydrodistillation, minimizing the risk of thermal degradation. The solvent properties of supercritical CO₂ can be fine-tuned by adjusting the pressure and temperature, allowing for a more selective extraction of the desired compounds.

Chromatographic Purification of Furanoeudesma-1,3-diene

Following the extraction of the essential oil, chromatographic techniques are employed to isolate Furanoeudesma-1,3-diene from the complex mixture of other terpenoids and phytochemicals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Before proceeding with preparative chromatography, it is crucial to perform a GC-MS analysis of the essential oil to confirm the presence and determine the relative abundance of Furanoeudesma-1,3-diene.

Typical GC-MS Parameters:

-

Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 3°C/min to 240°C, with a final hold time of 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-500.

The identification of Furanoeudesma-1,3-diene is achieved by comparing its retention index and mass spectrum with those of an authentic standard or with data from established spectral libraries such as NIST or Wiley.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining a high-purity isolate of Furanoeudesma-1,3-diene, preparative HPLC is a powerful and precise technique.

Protocol:

-

Dissolve the myrrh essential oil in a suitable solvent, such as acetonitrile or methanol.

-

Inject the solution onto a preparative HPLC system equipped with a C18 column.

-

Develop a mobile phase gradient, typically consisting of water and acetonitrile, to achieve optimal separation of the target compound.

-

Monitor the eluent with a UV detector, and collect the fraction corresponding to the peak of Furanoeudesma-1,3-diene.

-

The collected fraction can be concentrated under reduced pressure to yield the purified compound.

Scientific Rationale: Prep-HPLC separates compounds based on their differential partitioning between the mobile and stationary phases. This technique offers high resolution and is well-suited for the purification of specific target molecules from complex mixtures.

Structural Verification and Purity Assessment

The final step in the isolation process is to unequivocally confirm the chemical structure and assess the purity of the isolated Furanoeudesma-1,3-diene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isolated compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of Furanoeudesma-1,3-diene.

-

Purity Analysis: The purity of the final product should be determined using a high-resolution analytical technique such as analytical HPLC with a photodiode array (PDA) detector or GC with a flame ionization detector (FID).

Quantitative Data Summary

| Parameter | Hydrodistillation | Supercritical Fluid Extraction (SFE) |

| Typical Essential Oil Yield | 0.2 - 2.5% | 1 - 5% |

| Relative Abundance of Furanoeudesma-1,3-diene | Highly variable | Can be enhanced through parameter optimization |

| Processing Time | 3 - 6 hours | 1 - 3 hours |

| Solvent/Reagent Consumption | Water | Supercritical CO₂ |

| Advantages | Low cost, well-established | High selectivity, preserves thermolabile compounds, "green" solvent |

| Disadvantages | Potential for thermal degradation of compounds | High initial capital investment for equipment |

Visualized Experimental Workflow

Caption: A schematic overview of the isolation workflow for Furanoeudesma-1,3-diene.

References

-

Marongiu, B., Piras, A., Porcedda, S., & Tuveri, E. (2005). Chemical composition of the essential oil and supercritical CO2 extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. Journal of Agricultural and Food Chemistry, 53(20), 7939–7943. [Link]

-

El-Shazly, A. M., & Hussein, K. T. (2014). Chemical composition and biological activity of the essential oils of C. myrrha. Pharmacognosy Research, 6(3), 216. [Link]

-

National Center for Biotechnology Information. (n.d.). Furanoeudesma-1,3-diene. In PubChem. Retrieved from [Link]

A Guide to the Structural Elucidation of Furanoeudesma-1,3-diene: A Sesquiterpenoid from Myrrh

This technical guide provides an in-depth walkthrough of the chemical structure elucidation of Furanoeudesma-1,3-diene, a significant bioactive furanosesquiterpenoid. This molecule is a principal component of myrrh, the resin derived from trees of the Commiphora genus, and is a major contributor to its characteristic aroma and historical use as an analgesic.[1][2] Our approach will not be a mere recitation of data but a logical narrative, explaining the causality behind each analytical step, from isolation to the final structural confirmation. This document is intended for researchers, natural product chemists, and drug development professionals seeking to understand the rigorous process of identifying novel chemical entities from complex natural matrices.

Introduction: The Compound of Interest

Furanoeudesma-1,3-diene belongs to the eudesmane subgroup of sesquiterpenoids, a class of 15-carbon terpenes.[1] Its structure is characterized by a bicyclic eudesmane core fused to a furan ring.[1] The compound has garnered significant scientific interest due to its notable biological activities, including analgesic effects mediated by opioid receptors, as well as potential antiviral and anti-inflammatory properties.[1][3][4] The definitive determination of its complex three-dimensional structure is paramount for understanding its mechanism of action and for enabling further pharmacological exploration, including synthetic derivatization.[3]

The first scientific characterization of Furanoeudesma-1,3-diene was reported in 1983.[3] Its structural assignment was later unequivocally confirmed through stereoselective synthesis, providing a solid foundation for subsequent research.[3]

Isolation and Purification: From Resin to Pure Analyte

The journey to structural elucidation begins with the isolation of the target molecule from its natural source, the resinous matrix of Commiphora myrrha.[2][3] This matrix is a complex mixture of gums, polysaccharides, and other terpenoids, necessitating a multi-step purification strategy designed to separate this lipophilic compound.[1][2]

The choice of an isolation workflow is dictated by the physicochemical properties of the target. Furanoeudesma-1,3-diene is a volatile, non-polar compound, making it amenable to extraction with non-polar solvents followed by chromatographic separation.

Sources

Foreword: The Analytical Narrative of a Bioactive Sesquiterpenoid

An In-depth Technical Guide to the Spectroscopic Data of Furanoeudesma-1,3-diene

Prepared by: Gemini, Senior Application Scientist

For researchers in natural product chemistry and drug development, the structural elucidation of a bioactive compound is the foundational step upon which all further investigation is built. Furanoeudesma-1,3-diene, a prominent sesquiterpenoid from the resin of Commiphora species (myrrh), is a molecule of significant interest. It is a major contributor to the characteristic aroma of myrrh and possesses notable biological activities, including analgesic effects.[1] The historical use of myrrh as a pain reliever is now understood to be linked to this compound's ability to bind to opioid receptors in the brain.[2][3]

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to present an interpretive analysis of the spectroscopic data of Furanoeudesma-1,3-diene. We will explore not just what the spectral peaks are, but why they appear where they do and how they collectively validate the molecule's intricate architecture. This document is structured to provide a logical workflow, from mass determination to the fine details of proton and carbon environments, offering field-proven insights for professionals engaged in the analysis of complex natural products.

Molecular Identity and Structural Framework

Classification: Furanoeudesma-1,3-diene is classified as a furanosesquiterpenoid.[1][4] Its molecular architecture is based on a bicyclic eudesmane skeleton, which is fused to a furan ring, and contains a conjugated diene system. This combination of functionalities is key to both its chemical properties and its biological activity.

Molecular Formula: C₁₅H₁₈O[1][5]

IUPAC Name: (4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f]benzofuran[1]

The initial step in any structural elucidation workflow is to confirm the molecular formula. This is authoritatively achieved through high-resolution mass spectrometry.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Mass spectrometry provides the empirical formula and offers initial structural clues through fragmentation patterns. For Furanoeudesma-1,3-diene, the molecular weight is approximately 214.3 g/mol .[6]

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) GC-MS analysis, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 214.[5][7] This corresponds directly to the molecular weight of C₁₅H₁₈O.

-

Key Fragmentation: The NIST Mass Spectrometry Data Center reports significant fragments at m/z 145, 108, and 118.[5] While a detailed fragmentation pathway analysis is beyond the scope of this guide, these fragments are characteristic signatures arising from cleavages within the eudesmane skeleton and the furan moiety, providing a fingerprint for identification. The stability of fragments associated with the aromatic furan ring is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR spectroscopy provides the definitive map of the molecular structure by detailing the chemical environment and connectivity of every carbon and hydrogen atom. The spectra are typically recorded in deuterated chloroform (CDCl₃).[8]

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum of Furanoeudesma-1,3-diene displays 15 distinct carbon signals, corresponding to the 15 carbon atoms in its structure.[1] The chemical shifts (δC) are diagnostic of the functional groups present.

-

Furan Ring Carbons (4 signals): The furan ring is an electron-rich aromatic system, and its carbon atoms are significantly deshielded. The quaternary carbons C-8 and C-13 appear at δC 118.9 and 120.3 ppm, respectively. The protonated carbon C-12 is found at δC 139.0 ppm, while the methyl-substituted carbon C-11 resonates at δC 145.8 ppm.

-

Conjugated Diene Carbons (4 signals): The four sp² hybridized carbons of the diene system are found in the characteristic olefinic region of the spectrum. The signals appear at δC 135.0 (C-1), 123.7 (C-2), 120.9 (C-3), and 135.8 (C-4). The similarity in the shifts of C-1 and C-4 reflects their positions at the ends of the conjugated system.

-

Aliphatic Core Carbons (7 signals): The remaining seven signals correspond to the saturated portion of the eudesmane framework. This includes two quaternary carbons (C-7 and C-10), one methine (C-5), two methylene groups (C-6 and C-9), and two methyl groups (C-14 and C-15). The chemical shifts of these carbons are dictated by their proximity to the electron-withdrawing functionalities. For instance, C-5 (δC 44.3 ppm) is deshielded due to its allylic position.

¹H NMR Analysis: Proton Environments and Connectivity

The ¹H NMR spectrum provides detailed information on the proton environment, including connectivity through spin-spin coupling (J-coupling).

-

Furan Proton (1H): A characteristic singlet or narrow multiplet for the lone furan proton (H-12) appears far downfield at δH 7.08 ppm, a direct consequence of the aromaticity of the furan ring.

-

Diene Protons (3H): The protons of the conjugated diene system (H-1, H-2, H-3) resonate between δH 5.72 and 5.86 ppm.[1] The observed multiplicities (doublet, doublet of doublets, multiplet) and their coupling constants are crucial for confirming their sequential arrangement (H-1 couples to H-2, which in turn couples to H-3).

-

Methyl Protons (9H): Three distinct signals are observed for the methyl groups:

-

H-11 (δH 2.01 ppm): This singlet corresponds to the methyl group attached to the furan ring (C-11). Its chemical shift is indicative of a methyl group on an aromatic ring.

-

H-14 (δH 1.05 ppm): This singlet is assigned to the angular methyl group at C-10, a classic feature of the eudesmane skeleton.

-

H-15 (δH 1.81 ppm): This signal, often a narrow multiplet, corresponds to the methyl group attached to the diene system at C-4. Its downfield shift relative to H-14 is due to its vinylic position.

-

-

Aliphatic Protons (5H): The remaining protons (H-5, H-6α/β, H-9α/β) are found in the upfield region (δH 1.50-2.96 ppm). The signals for the methylene protons (H-6 and H-9) often appear as complex multiplets due to geminal and vicinal coupling, and their diastereotopic nature. Two-dimensional NMR experiments like COSY and HSQC are indispensable for unambiguously assigning these overlapping signals.

Consolidated Spectroscopic Data

The following table summarizes the definitive ¹H and ¹³C NMR assignments for Furanoeudesma-1,3-diene.

| Position | δC (ppm)[1] | δH (ppm, Multiplicity, J in Hz)[1] |

| 1 | 135.0 | 5.72 (d) |

| 2 | 123.7 | 5.86 (dd) |

| 3 | 120.9 | 5.79 (m) |

| 4 | 135.8 | - |

| 5 | 44.3 | 2.87 (brd) |

| 6 | 21.3 | 2.54 (ddd) / 2.96 (dd) |

| 7 | 40.1 | - |

| 8 | 118.9 | - |

| 9 | 31.5 | 1.50 (m) / 1.85 (m) |

| 10 | 37.2 | - |

| 11 | 145.8 | - |

| 12 | 139.0 | 7.08 (s) |

| 13 | 120.3 | - |

| 14 | 23.5 | 1.05 (s) |

| 15 | 20.8 | 1.81 (s) |

| 16 (on C-11) | 9.5 | 2.01 (s) |

Note: The numbering in this table is based on the cited literature for consistency in assignment and may differ from standard IUPAC or biosynthetic numbering.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data hinges on rigorous and reproducible experimental methods.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Furanoeudesma-1,3-diene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.

-

2D NMR (for full assignment): For unambiguous assignment, acquire 2D spectra such as COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation). These experiments are critical for tracing the connectivity throughout the entire molecule.

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., essential oil or pure compound) in a volatile solvent like hexane or ethyl acetate (e.g., 1 µL in 1 mL).[9]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[9]

-

Chromatographic Separation: Inject 1 µL of the sample into the GC. Utilize a non-polar capillary column (e.g., HP-5MS or equivalent). A typical oven temperature program would be: start at 60-70°C, ramp up to 250-280°C at a rate of 3-5°C/min, and hold for 10 minutes.[9] Helium is typically used as the carrier gas.

-

Mass Spectrometry Detection: Operate the MS in scan mode over a mass range of m/z 40-450. The ionization voltage is typically set to 70 eV.[9]

-

Data Analysis: Identify the peak corresponding to Furanoeudesma-1,3-diene by its retention time and compare its mass spectrum to reference libraries (e.g., NIST, Wiley) and literature data.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of Furanoeudesma-1,3-diene, with atom numbering corresponding to the NMR data table.

Caption: Structure of Furanoeudesma-1,3-diene with NMR numbering.

References

- BenchChem. (n.d.). Furanoeudesma 1,3-diene | 87605-93-4.

- Biosynth. (n.d.). Furanoeudesma 1,3-diene | 87605-93-4 | FF168535.

- BioCrick. (n.d.). Furanoeudesma 1,3-diene | CAS:87605-93-4.

-

National Center for Biotechnology Information. (n.d.). Furanoeudesma-1,3-diene. PubChem Compound Database. Retrieved from [Link].

- Dolara, P., et al. (1996).

-

American Chemical Society. (2023). Furanoeudesma-1,3-diene. Retrieved from [Link].

- Han, X., et al. (n.d.). Myrrh--Commiphora chemistry. SciSpace.

- Morteza-Semnani, K., & Saeedi, M. (2003). Constituents of the Essential Oil of Commiphora myrrha (Nees) Engl. var. molmol. Journal of Essential Oil Research, 15(1).

-

Conti, F., et al. (2022). Essential oil and furanosesquiterpenes from myrrh oleo-gum resin: a breakthrough in mosquito vector management. Parasites & Vectors. Retrieved from [Link].

-

SpectraBase. (n.d.). FURANOEUDESMA-1,3-DIENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

-

G-C. Manconi, et al. (2020). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. MDPI. Retrieved from [Link].

- EvitaChem. (n.d.). Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. acs.org [acs.org]

- 4. scispace.com [scispace.com]

- 5. Furanoeudesma-1,3-diene | C15H18O | CID 13874240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4 [evitachem.com]

- 7. Essential oil and furanosesquiterpenes from myrrh oleo-gum resin: a breakthrough in mosquito vector management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

physical and chemical properties of Furanoeudesma 1,3-diene

An In-Depth Technical Guide to Furanoeudesma-1,3-diene: Physicochemical Properties, Analytics, and Biological Significance

Introduction

Furanoeudesma-1,3-diene is a naturally occurring bioactive compound that has garnered significant attention from the scientific community. Classified as a furanosesquiterpenoid, it is a principal component of myrrh, the oleo-gum resin extracted from trees of the Commiphora genus, particularly Commiphora myrrha (Nees) Engl.[1][2][3]. Myrrh has been used for millennia in traditional medicine and perfumery, and modern research is beginning to validate its historical applications, with Furanoeudesma-1,3-diene identified as one of its key active principles.[4][5].

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecular profile, physicochemical properties, chemical reactivity, and biological activities of Furanoeudesma-1,3-diene. Furthermore, it details field-proven methodologies for its extraction, purification, and analysis, grounding all claims in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of Furanoeudesma-1,3-diene is fundamental for its study and application. This section outlines its structural classification and summarizes its key physicochemical data.

Structure and Classification

Furanoeudesma-1,3-diene is a member of the sesquiterpenoid class of natural products, which are built from three isoprene units and contain 15 carbon atoms.[1][2]. More specifically, it belongs to the eudesmane subgroup of furanosesquiterpenoids.[2]. Its core structure consists of a bicyclic eudesmane carbon skeleton fused to a furan ring, a feature responsible for its characteristic chemical properties and biological activities.[2]. The chemical structure was first elucidated through spectroscopic analysis and later confirmed by stereoselective chemical synthesis.[2][4][6].

Sources

From Ancient Remedy to Modern Molecule: A Technical Guide to the Historical and Chemical Landscape of Myrrh and Furanoeudesma-1,3-diene

Abstract

For millennia, the aromatic resin of the Commiphora species, known as myrrh, has been a cornerstone of traditional medicine, perfumery, and religious ceremonies across diverse cultures.[1][2][3][4][5] Its enduring legacy is not merely a matter of historical curiosity but is deeply rooted in its complex chemical composition. This guide provides an in-depth exploration of the historical applications of myrrh, bridging the gap between its ancient uses and contemporary scientific understanding. Central to this exploration is Furanoeudesma-1,3-diene, a key bioactive sesquiterpenoid that contributes significantly to myrrh's characteristic aroma and therapeutic properties.[5][6] We will delve into the technical methodologies for the extraction, isolation, and characterization of this potent molecule, offering a practical resource for researchers, scientists, and drug development professionals. This document aims to be a comprehensive treatise, elucidating the journey of a revered natural product from its historical context to its potential as a source of novel therapeutic agents.

A Tapestry of Time: The Historical Significance of Myrrh

The use of myrrh is intricately woven into the fabric of human history, with its value once rivaling that of gold. Its applications were multifaceted, spanning medicinal, spiritual, and cosmetic domains.

-

Ancient Egypt: The Egyptians held myrrh in high esteem, utilizing it extensively in the embalming process to preserve the bodies of pharaohs and nobles for the afterlife.[3][4][7][8] Its antimicrobial properties were crucial in preventing decay.[7] Beyond its role in funerary rites, myrrh was a key ingredient in perfumes, cosmetics, and skincare preparations, believed to possess skin-enhancing qualities.[8][9]

-

Biblical and Religious Contexts: Myrrh is famously mentioned in religious texts as one of the three gifts brought to the infant Jesus, symbolizing healing and sanctity.[2][7][10] It was also a component of the sacred anointing oil used in the Tabernacle and for the consecration of priests and kings in ancient Hebrew traditions.[2][11] In various Christian denominations, myrrh continues to be used as incense in liturgical ceremonies.[2]

-

Greco-Roman World: In ancient Greece and Rome, myrrh was recognized for its medicinal virtues. The Greek physician Hippocrates is said to have mentioned myrrh frequently in his writings for its antiseptic and anti-inflammatory properties.[12] Roman soldiers reportedly carried myrrh into battle to treat wounds.[10] It was also used in religious rituals and during cremations.[3][12]

-

Traditional Chinese and Ayurvedic Medicine: Myrrh, known as "mo yao" in Traditional Chinese Medicine, has been used for centuries to promote blood circulation, alleviate pain, and for wound care.[12][13] In the Ayurvedic tradition of India, myrrh was employed to treat a range of ailments including mouth ulcers, respiratory conditions, and inflammatory diseases.[12][14]

The enduring presence of myrrh in these diverse and influential cultures underscores a long-held belief in its therapeutic efficacy, a belief that is now being substantiated by modern scientific investigation.

Unveiling the Bioactive Core: Furanoeudesma-1,3-diene

The medicinal properties of myrrh are attributed to its complex mixture of volatile oils, gums, and resins.[15] Among the myriad of compounds, the furanosesquiterpenoids are of particular interest, with Furanoeudesma-1,3-diene being a principal and well-studied constituent.[14]

Chemical Profile and Significance

Furanoeudesma-1,3-diene is a sesquiterpenoid, a class of 15-carbon terpenes, characterized by a furan ring fused to a eudesmane skeleton.[7] This structural feature is crucial to its biological activity and its contribution to the distinctive aroma of myrrh.[5] First identified as a major aroma component of myrrh essential oil in 1983 by Brieskorn and Noble, its stereoselective synthesis was later achieved in 1996, confirming its structure.[5][6]

The concentration of Furanoeudesma-1,3-diene can vary significantly depending on the Commiphora species, the geographical origin of the resin, and the extraction method employed, making it a key chemotaxonomic marker for the quality control and authentication of myrrh.[7]

Pharmacological Activity: The Analgesic Connection

One of the most significant pharmacological properties of Furanoeudesma-1,3-diene is its analgesic effect.[5][6] Research has demonstrated that this compound interacts with opioid receptors in the central nervous system.[6][16] This interaction provides a molecular basis for the historical use of myrrh as a pain reliever.[5][6] Studies in animal models have shown that the analgesic effects of Furanoeudesma-1,3-diene can be reversed by the opioid antagonist naloxone, further supporting its mechanism of action via opioid pathways.[6]

Caption: Opioid Receptor Signaling Cascade of Furanoeudesma-1,3-diene.

Methodologies for Isolation and Analysis

The effective extraction and analysis of Furanoeudesma-1,3-diene from the complex resinous matrix of myrrh are critical for both research and commercial applications. A variety of techniques are employed, each with its own set of advantages and considerations.

Extraction Techniques

The choice of extraction method significantly impacts the yield and purity of the resulting extract.

-

Solvent Extraction: This is a common method utilizing organic solvents such as methanol, ethanol, or hexane.[7] The selection of the solvent influences the extraction efficiency of lipophilic compounds like Furanoeudesma-1,3-diene.

-

Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (CO2) is a green and efficient technique for extracting volatile compounds from natural products.[7] It operates at low temperatures, which helps to preserve heat-sensitive molecules like Furanoeudesma-1,3-diene.[7] SFE often results in a high yield of furanodienes with no residual solvent.[7]

-

Hydrodistillation and Steam Distillation: These methods are traditionally used to obtain essential oils from plant materials. While effective, the high temperatures involved can potentially lead to the degradation of some thermolabile compounds.

-

Matrix Solid-Phase Dispersion (MSPD): MSPD is a more recent technique that has shown high efficiency in extracting furanosesquiterpenoids from myrrh with reduced solvent and sample consumption compared to traditional methods.[12]

Table 1: Comparative Analysis of Furanoeudesma-1,3-diene Content from Different Extraction Methods and Commiphora Species

| Extraction Method | Commiphora Species | Furanoeudesma-1,3-diene Content (%) | Reference |

| Supercritical Fluid Extraction (SFE) | C. myrrha | 34.9 | [15][17] |

| Supercritical Fluid Extraction (SFE) | C. myrrha | 26.2 | |

| Hydrodistillation | C. myrrha | Similar to SFE | [17] |

| Steam Distillation | C. myrrha | Similar to SFE | [17] |

| Hexane Extraction | C. molmol | 8.97 - 20.59 | [2] |

| Methanolic Extraction | C. molmol | 1118.42 µg/mL (in extract) | [13] |

Analytical and Purification Protocols

Following extraction, chromatographic and spectroscopic techniques are essential for the identification, quantification, and purification of Furanoeudesma-1,3-diene.

GC-MS is a powerful tool for the analysis of volatile compounds in myrrh essential oil.

Experimental Protocol:

-

Sample Preparation: Dilute 1 µL of myrrh essential oil in 1 mL of a suitable solvent (e.g., acetonitrile or ethanol).

-

GC System: Perkin Elmer Elite 5MS column (30 m x 0.25 mm x 0.25 µm film thickness) or similar.[10]

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.[10]

-

Injector: Splitless mode, with the injector temperature set to 280°C.[10]

-

Oven Temperature Program:

-

MS Detector:

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 220°C.[10]

-

Mass Range: 40-450 amu.

-

-

Data Analysis: Identify Furanoeudesma-1,3-diene by comparing its mass spectrum and retention time with that of a certified reference standard and by matching with mass spectral libraries (e.g., NIST).

Caption: GC-MS Analysis Workflow for Myrrh Extract.

HPLC is a versatile technique for both the quantification and purification of Furanoeudesma-1,3-diene from myrrh extracts.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of myrrh extract in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 4-8 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

HPLC System:

-

Column: C18 column (e.g., 5 µm, 250 x 4.6 mm).[12]

-

Detector: Diode Array Detector (DAD) set at 222 nm.

-

-

Mobile Phase and Gradient (for Furanoeudesma-1,3-diene):

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: 0-15 min, 80% B; 15-30 min, 100% B.

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Quantification: Create a calibration curve using a certified reference standard of Furanoeudesma-1,3-diene to determine its concentration in the sample.

Future Perspectives and Conclusion

The journey of myrrh from an ancient panacea to a source of scientifically validated bioactive compounds is a testament to the enduring value of natural products in medicine. Furanoeudesma-1,3-diene, with its demonstrated analgesic properties and unique chemical structure, stands out as a promising lead compound for the development of novel therapeutics.[7] Further research into its pharmacological profile, including its potential anti-inflammatory, antimicrobial, and anticancer activities, is warranted.

This guide has provided a comprehensive overview of the historical significance of myrrh and the technical methodologies for the study of its key constituent, Furanoeudesma-1,3-diene. By integrating historical context with modern analytical techniques, we aim to equip researchers with the knowledge and tools necessary to further unlock the therapeutic potential of this ancient remedy. The continued exploration of myrrh and its bioactive compounds holds the promise of new discoveries that can address contemporary health challenges.

References

-

Marongiu, B., Piras, A., Porcedda, S., & Tuveri, E. (2005). Chemical Composition of the Essential Oil and Supercritical CO2 Extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. Flavour and Fragrance Journal, 20(5), 535-539. [Link]

-

Marongiu, B., Piras, A., Porcedda, S., & Tuveri, E. (2005). Chemical composition of the essential oil and supercritical CO2 extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. PubMed. [Link]

-

Al-Mijalli, S. H., El-Hefnawy, M., El-Noketi, A. F., & El-Askary, H. (2021). Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin. Molecules, 26(14), 4208. [Link]

-

Iannarelli, R., et al. (2021). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules, 26(21), 6475. [Link]

-

Kim, M., et al. (2021). Concentration of terpenes (i.e., furanoeudesma-1,3-diene and curzerene) in solution before and after adsorption of myrrh resin extracts onto RH-BC. ResearchGate. [Link]

- Dekebo, A. (2015). Bioactive constituents from some medicinal resins of Commiphora species. Journal of Pharmaceutical Toxicology, 1(1), 1-1.

-

Al-Massarani, S. M., Al-Enzy, M. F., El-Gamal, A. A., & Al-Rehaily, A. J. (2016). Analysis of inorganic and organic constituents of myrrh resin by GC–MS and ICP-MS: An emphasis on medicinal assets. Saudi Pharmaceutical Journal, 25(6), 834-840. [Link]

-

Al-Massarani, S. M., et al. (2021). GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma after Oral Administration of Commiphora myrrh (Nees) Engl. Resin and In Vitro Cytotoxic Evaluation. Molecules, 26(24), 7493. [Link]

-

WishGarden Herbs. (2024, December 2). Myrrh Benefits: An Ancient Remedy with Modern Uses. WishGarden Herbs. [Link]

-

Zeba Absolute Oil. (2024, April 26). The Origins of Myrrh & Frankincense. Zeba Absolute Oil. [Link]

-

Wikipedia. (n.d.). Myrrh. Wikipedia. [Link]

-

LearningHerbs. (n.d.). Myrrh Uses and Plant Monograph. LearningHerbs. [Link]

-

MU Extension. (2022, December 15). Frankincense and myrrh: Ancient scents of the season. MU Extension. [Link]

-

Home, Garden and Homestead. (2023, December 1). Frankincense and Myrrh: History and Uses. Home, Garden and Homestead. [Link]

-

MeiJi & co. (2024, April 11). Embracing Myrrh: From Ancient Egypt to Modern Perfumery. MeiJi & co.[Link]

-

Drugs.com. (n.d.). Myrrh Uses, Benefits & Side Effects. Drugs.com. [Link]

-

Medical News Today. (n.d.). Myrrh: Health benefits, uses, and risks. Medical News Today. [Link]

-

SciSpace. (n.d.). Myrrh--Commiphora chemistry. SciSpace. [Link]

-

American Chemical Society. (2023, December 18). Furanoeudesma-1,3-diene. American Chemical Society. [Link]

-

The Medicine Behind the Nativity Gifts: Frankincense and Myrrh Revisited. (2023, December 18). The Chirurgeon's Apprentice. [Link]

-

Forest Hills Connection. (2017, December 14). Frankincense and myrrh, and their roles in two religions' stories and traditions. Forest Hills Connection. [Link]

- Dolara, P., et al. (1996). Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. Phytotherapy Research, 10(S1), S81-S83.

- Al-Mekhlafi, N. A., et al. (2019). Chemical Constituents of Myrrh and Its Processed Product Based on UPLC-Q/TOF-MS Technology and Establishment of HPLC Method for Determination of Four Components.

-

Sarah Johnson L. Ac. of West Austin, TX. (2015, December 15). Frankincense & Myrrh: Ancient Traditions & Modern Usages. Sarah Johnson L. Ac. of West Austin, TX. [Link]

-

Nutraceutical Business Review. (2015, June 2). Myrliq: an aromatic blend of ancient and modern. Nutraceutical Business Review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents of Myrrh and Its Processed Product Based on UPLC-Q/TOF-MS Technology and Establishment of HPLC Method for Determination of Four Components [journal11.magtechjournal.com]

- 5. acs.org [acs.org]

- 6. Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4 [evitachem.com]

- 7. benchchem.com [benchchem.com]

- 8. furanoeudesma-1,3-diene | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Chemical composition of the essential oil and supercritical CO2 extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of inorganic and organic constituents of myrrh resin by GC–MS and ICP-MS: An emphasis on medicinal assets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Crude Myrrh Extract and its Bioactive Constituent, Furanoeudesma-1,3-diene

Introduction: Unveiling the Therapeutic Potential of Ancient Myrrh

Myrrh, the aromatic oleo-gum resin obtained from trees of the Commiphora genus, has been a cornerstone of traditional medicine for millennia, valued for its analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Modern analytical techniques have allowed for the deconstruction of myrrh's complex chemical profile, identifying a class of furanosesquiterpenoids as key mediators of its therapeutic effects.[3][4] Among these, Furanoeudesma-1,3-diene has emerged as a principal bioactive constituent, demonstrating a remarkable range of pharmacological activities.[5][6]

This technical guide provides an in-depth exploration of the biological activities of crude myrrh extract with a focus on Furanoeudesma-1,3-diene. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and an examination of the underlying mechanisms of action. The structure of this guide is designed to logically flow from the broad context of myrrh's bioactivity to the specific molecular interactions of its key components, providing a comprehensive resource for advancing research in this field.

Chemotaxonomy and Phytochemical Profile

The genus Commiphora, belonging to the Burseraceae family, comprises over 150 species distributed across arid and subtropical regions.[7] The chemical composition of the resin, particularly the relative concentrations of furanosesquiterpenes like Furanoeudesma-1,3-diene, curzerene, and lindestrene, can serve as a chemotaxonomic marker to differentiate between various Commiphora species.[5] This is crucial for the quality control and standardization of myrrh extracts for research and therapeutic use.[5]

The primary components of myrrh resin are volatile oil (2-10%), resin (25-40%), and gum (30-60%).[3] The volatile oil is rich in furanosesquiterpenes, which are largely responsible for both the characteristic aroma and the biological activities of myrrh.[3][8] Furanoeudesma-1,3-diene is often one of the most abundant furanosesquiterpenoids in the essential oil of Commiphora myrrha.[5][9]

Core Biological Activities and Mechanisms of Action

Analgesic Properties: An Opioid-Mediated Pathway

The historical use of myrrh as a pain reliever is substantiated by modern scientific evidence demonstrating its potent analgesic effects.[1][6] Studies have shown that Furanoeudesma-1,3-diene, along with other furanosesquiterpenoids like curzerene, is a primary contributor to this activity.[3][10]

Mechanism of Action: The analgesic effect of Furanoeudesma-1,3-diene is primarily mediated through its interaction with the central nervous system's opioid receptors.[1][6][10] Research has demonstrated that this compound can displace the binding of [3H]diprenorphine to brain membranes, indicating a direct interaction with opioid receptors.[10] Specifically, it shows an affinity for delta-opioid receptors.[7][11] The analgesic effects of Furanoeudesma-1,3-diene can be reversed by the opioid antagonist naloxone, further confirming its opioid-mediated mechanism.[1][6][10] This provides a strong scientific basis for the traditional use of myrrh in pain management.[1]

Signaling Pathway: Furanoeudesma-1,3-diene and Opioid Receptor Interaction

Caption: Interaction of Furanoeudesma-1,3-diene with opioid receptors.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and myrrh has been traditionally used to alleviate inflammatory conditions.[2][12] Research has elucidated that the anti-inflammatory properties of myrrh extract and its constituents, including Furanoeudesma-1,3-diene, are due to their ability to modulate critical inflammatory signaling pathways.[[“]]

Mechanism of Action: Furanoeudesma-1,3-diene and other myrrh compounds exert their anti-inflammatory effects by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[[“]]

-

MAPK Pathway Inhibition: Myrrh compounds suppress the MAPK pathway by reducing the phosphorylation of key proteins such as ERK, JNK, and p38.[[“]] This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[[“]]

-

NF-κB Pathway Modulation: Myrrh also inhibits the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[[“]] This results in reduced transcription of inflammatory cytokines and chemokines.[[“]]

Signaling Pathway: Anti-inflammatory Mechanism of Myrrh Compounds

Caption: Modulation of inflammatory pathways by myrrh compounds.

Cytotoxic Activity: Potential in Cancer Research

Emerging evidence suggests that myrrh extract and its isolated compounds possess cytotoxic activity against various cancer cell lines, indicating their potential as a source for novel anticancer agents.[4][12][14]

A 50% methanol extract of Commiphora myrrha resin has demonstrated significant cytotoxicity against human cervical cancer (HeLa) cells, with a half-maximal inhibitory concentration (IC50) of 29.41 µg/mL.[5] Notably, this extract showed high selectivity, being non-cytotoxic against normal cell lines.[5] Other studies have reported the cytotoxic effects of myrrh essential oil on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values of 10.93 ± 0.32 μg/ml for MCF-7.[4] Furano-sesquiterpenoids, such as 2-methoxyfuranodiene and 2-acetoxyfuranodiene, isolated from myrrh have also shown potent cytotoxic activity against HepG2 and MCF-7 cells, inducing apoptosis and cell cycle arrest.[15][16]

Table 1: Cytotoxic Activity of Myrrh Extracts and Compounds

| Extract/Compound | Cell Line | IC50 Value | Source(s) |

| 50% Methanol Extract | HeLa (Cervical Cancer) | 29.41 µg/mL | [5] |

| Myrrh Essential Oil | MCF-7 (Breast Cancer) | 10.93 ± 0.32 μg/ml | [4] |

| 2-methoxyfuranodiene | HepG2 (Liver Cancer) | 3.6 µM | [15][16] |

| 2-methoxyfuranodiene | MCF-7 (Breast Cancer) | 4.4 µM | [15][16] |

| 2-acetoxyfuranodiene | HepG2 (Liver Cancer) | 3.6 µM | [15][16] |

| 2-acetoxyfuranodiene | MCF-7 (Breast Cancer) | 4.4 µM | [15][16] |

Antimicrobial and Antiparasitic Properties

Myrrh has a long history of use as an antiseptic and has been employed to treat various infections.[2][17] Scientific studies have validated its broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[2][4][18]

Myrrh essential oil has demonstrated significant bactericidal activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, including multidrug-resistant strains.[4][17] The antibacterial properties are partly attributed to the interaction of its furanosesquiterpenoids with bacterial DNA gyrase.[5][18] In addition to its antibacterial effects, myrrh extracts have shown antifungal activity against Candida albicans.[2] Furthermore, myrrh has been reported to have antiparasitic effects.[2] An antiviral activity against the influenza A virus has also been reported for myrrh extracts and some of its purified sesquiterpenes.[9]

Experimental Protocols

Protocol 1: Extraction of Crude Myrrh and Isolation of Furanoeudesma-1,3-diene

This protocol outlines a general procedure for the extraction of crude myrrh and the subsequent isolation of Furanoeudesma-1,3-diene. The choice of solvent and chromatographic technique is critical for achieving a high yield and purity of the target compound.

Workflow: Extraction and Isolation of Furanoeudesma-1,3-diene

Caption: Workflow for the extraction and isolation process.

Step-by-Step Methodology:

-

Preparation of Myrrh Resin: Grind commercially available myrrh resin into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Option A: Hexane Extraction: Macerate the powdered myrrh resin in n-hexane at room temperature for 24-48 hours with occasional agitation. The ratio of resin to solvent should be approximately 1:10 (w/v).

-

Option B: Supercritical Fluid Extraction (SFE): Utilize supercritical CO2 as the extraction solvent.[9][19] This method is advantageous as it avoids the use of organic solvents and can be optimized to selectively extract furanosesquiterpenoids. Typical SFE conditions for myrrh are a pressure of 9.0 MPa and a temperature of 50°C.[19]

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

-

Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Load the concentrated crude extract onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] Fractions containing compounds with similar retention times to a Furanoeudesma-1,3-diene standard are pooled.

-

Purification: Further purify the pooled fractions containing Furanoeudesma-1,3-diene using preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity.[5]

Protocol 2: Quantification of Furanoeudesma-1,3-diene using GC-MS

Accurate quantification of Furanoeudesma-1,3-diene in myrrh extracts is essential for standardization and for correlating its concentration with biological activity.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a known amount of the crude myrrh extract or purified fraction in a suitable solvent (e.g., n-hexane or dichloromethane) to a final concentration within the linear range of the instrument.

-

GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[8][20]

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating sesquiterpenoids.

-

Injector and Detector Temperatures: Set the injector temperature to 250°C and the mass spectrometer transfer line temperature to 280°C.

-

Oven Temperature Program: A typical temperature program starts at 60°C, holds for 2 minutes, then ramps up to 240°C at a rate of 3°C/minute, and holds at 240°C for 10 minutes.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

-

-

Identification and Quantification:

-

Identify Furanoeudesma-1,3-diene in the chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Quantify the amount of Furanoeudesma-1,3-diene by creating a calibration curve using a series of known concentrations of the reference standard. The peak area of the compound in the sample is then used to determine its concentration from the calibration curve.

-

Conclusion and Future Directions

This technical guide has synthesized the current understanding of the biological activities of crude myrrh extract, with a particular focus on its key bioactive constituent, Furanoeudesma-1,3-diene. The evidence strongly supports its analgesic, anti-inflammatory, cytotoxic, and antimicrobial properties, providing a scientific rationale for its long-standing use in traditional medicine. The detailed protocols provided herein offer a framework for researchers to extract, isolate, and quantify this promising natural product.

Future research should focus on several key areas. Further elucidation of the molecular targets and signaling pathways involved in the cytotoxic and antimicrobial activities of Furanoeudesma-1,3-diene is warranted. Pharmacokinetic and bioavailability studies are crucial to understand its absorption, distribution, metabolism, and excretion, which will inform potential therapeutic applications.[5] Additionally, investigating the synergistic effects of Furanoeudesma-1,3-diene with other compounds present in crude myrrh extract could reveal more potent therapeutic combinations. The continued exploration of this ancient remedy through the lens of modern science holds significant promise for the development of novel therapeutic agents.

References

- Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. (n.d.). CABI Compendium.

- Furanoeudesma 1,3-diene | 87605-93-4. (n.d.). Benchchem.

- Furanoeudesma-1,3-diene. (2023, December 18). American Chemical Society.

- Buy Furanoeudesma 1,3-diene | 87605-93-4. (2024, April 14). Smolecule.

- Analgesic effects of RodeMyr®, a Commiphora molmol extract with a highly standardized furanodiene content. (n.d.).

- A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. (n.d.). PubMed.

- (PDF) Analgesic effects of myrrh. (2025, August 9). ResearchGate.

- Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4. (n.d.). EvitaChem.

- Mechanisms of myrrh compounds in modulating inflammatory signaling pathways. (n.d.).

- CalMYR EN. (n.d.). Calliero.

- Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. (n.d.). MDPI.

- A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. (2017, May 24). PMC - PubMed Central.

- Bactericidal activity of Myrrh extracts and two dosage forms against standard bacterial strains and multidrug-resistant clinical isolates with GC/MS profiling. (2020, January 28). PMC - NIH.

- (PDF) Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells. (2023, February 1).

- Commiphora myrrh: a phytochemical and pharmacological update. (2022, November 18). PMC - PubMed Central.

- Concentration of terpenes (i.e., furanoeudesma-1,3-diene and curzerene)... (n.d.). ResearchGate.

- Chemical Composition of the Essential Oil and Supercritical CO 2 Extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. | Request PDF. (2025, August 6). ResearchGate.

- Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin. (2021, July 10). PMC - NIH.

- (PDF) A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. (n.d.). ResearchGate.

- Furanosesquiterpenoids of Commiphora myrrha | Request PDF. (2025, August 5). ResearchGate.

- biological activity of myrrh extract against some pathogenic bacteria: gc-ms analysis of. (2022, July 7). Neliti.

- Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin. (2020, March 10). ResearchGate.

- Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin. (2020, March 13). PubMed.

- Bioactive constituents from some medicinal resins of Commiphora species. (n.d.).

Sources

- 1. acs.org [acs.org]

- 2. Commiphora myrrh: a phytochemical and pharmacological update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nutrafoods.eu [nutrafoods.eu]

- 4. Bactericidal activity of Myrrh extracts and two dosage forms against standard bacterial strains and multidrug-resistant clinical isolates with GC/MS profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy Furanoeudesma 1,3-diene | 87605-93-4 [smolecule.com]

- 8. A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Buy Furanoeudesma 1,3-diene (EVT-1537516) | 87605-93-4 [evitachem.com]

- 12. researchgate.net [researchgate.net]

- 13. consensus.app [consensus.app]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. media.neliti.com [media.neliti.com]

- 18. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CalMYR EN - Calliero [calliero.it]

The Discovery and First Isolation of Furanoeudesma-1,3-diene: A Technical Guide

This guide provides an in-depth technical overview of the discovery, initial isolation, and structural elucidation of Furanoeudesma-1,3-diene, a significant furanosesquiterpenoid found in myrrh. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the scientific journey, from its first identification to the confirmation of its molecular architecture. We will delve into the causality behind experimental choices and provide validated protocols for its isolation and characterization.

Introduction: The Aromatic Heart of Myrrh

Furanoeudesma-1,3-diene is a naturally occurring sesquiterpene that has attracted considerable scientific interest due to its prevalence in the oleo-gum-resin of Commiphora myrrha (myrrh) and its significant contribution to the resin's characteristic aroma and medicinal properties.[1] Belonging to the furanosesquiterpenoid class, its molecular structure, featuring a furan ring fused to a bicyclic system, is responsible for its diverse biological activities, including analgesic and anti-inflammatory effects.[1][2] This guide will trace the historical milestones in the discovery and characterization of this important natural product.

The Initial Discovery: Unveiling a Key Aroma Component

The first scientific report on Furanoeudesma-1,3-diene emerged in 1983 from the work of Carl Heinz Brieskorn and Pia Noble at the University of Würzburg, Germany.[1][3][4] While investigating the chemical constituents of the essential oil of myrrh (Commiphora molmol), they identified Furanoeudesma-1,3-diene as a major aromatic component.[1][3] Their work was a pivotal first step in understanding the complex chemistry of myrrh and laid the groundwork for future investigations into its bioactive compounds.[5]

The First Isolation: From Resin to Pure Compound

The initial isolation of Furanoeudesma-1,3-diene from myrrh resin was achieved through a combination of solvent extraction and chromatographic techniques. While the original 1983 publication by Brieskorn and Noble provides the foundational approach, subsequent studies have refined the methodology. The following protocol is a synthesis of established methods for the isolation of Furanoeudesma-1,3-diene from Commiphora resin.

Experimental Protocol: Isolation of Furanoeudesma-1,3-diene

This protocol outlines a general procedure for the extraction and purification of Furanoeudesma-1,3-diene from myrrh resin. The rationale behind each step is provided to offer insight into the experimental design.

1. Sourcing and Preparation of Plant Material:

-

Starting Material: High-quality oleo-gum-resin of Commiphora myrrha or Commiphora molmol. The geographical origin of the resin can influence the relative abundance of Furanoeudesma-1,3-diene.[5]

-

Preparation: The resin is cryogenically ground to a fine powder to maximize the surface area for efficient solvent extraction.

2. Extraction:

-

Solvent Selection: Hexane is a commonly used solvent for the extraction of lipophilic compounds like sesquiterpenoids from the resinous matrix.[6] Methanol and ethanol have also been employed.[7] Supercritical fluid extraction (SFE) with CO2 is a more modern and efficient technique that minimizes thermal degradation of the target compound.[2][8]

-

Procedure (Solvent Extraction):

-

Macerate the powdered resin in hexane (e.g., 1:10 w/v) at room temperature with continuous stirring for 24-48 hours.

-

Filter the extract to remove solid resin particles.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude hexane extract.

-

-

Procedure (Supercritical Fluid Extraction):

-

Load the powdered resin into the extraction vessel of an SFE system.

-

Set the extraction parameters: temperature (e.g., 65 °C), pressure (e.g., 37 MPa), and CO2 flow rate (e.g., 18 kg/h ).[8]

-

Collect the extracted oil.

-

3. Chromatographic Purification:

-

Rationale: The crude extract is a complex mixture of various terpenoids, gums, and other secondary metabolites. Column chromatography is essential for the separation and purification of Furanoeudesma-1,3-diene.

-

Stationary Phase: Silica gel is a suitable adsorbent for the separation of moderately polar compounds like furanosesquiterpenoids.

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically used. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

-

Procedure:

-

Prepare a silica gel column packed in hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane (e.g., starting with 100% hexane and gradually increasing to 10-20% ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent).

-

Combine fractions containing the pure Furanoeudesma-1,3-diene and concentrate under reduced pressure.

-

Structural Elucidation and Confirmation

The definitive structure of Furanoeudesma-1,3-diene was elucidated through a combination of spectroscopic techniques and confirmed by total synthesis.

Spectroscopic Characterization

A suite of spectroscopic methods was employed to determine the molecular structure of the isolated compound.

| Technique | Observation | Interpretation |